2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)
Overview
Description
2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
One of the primary applications of 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) derivatives is in the synthesis of novel compounds with potential biological activities. For instance, compounds containing triazole-thiol and thiadiazole derivatives were synthesized and assessed for their antimicrobial activities and antioxidant properties. The synthesis involved a series of steps starting from related di-alkanes, with the final compounds exhibiting significant antimicrobial activities and good antioxidant properties (Düğdü et al., 2014).
Environmental Bioremediation
There's research indicating the potential role of enzymes in the bioremediation of environmental pollutants structurally similar to 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole). For instance, laccase from Fusarium incarnatum UC-14 was used in a non-aqueous catalysis system to enhance the biodegradability of Bisphenol A, a compound structurally related to 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole), indicating the potential application of such enzymes in environmental cleanup processes (Chhaya & Gupte, 2013).
Material Chemistry
In material chemistry, derivatives of 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) are used in the synthesis of coordination polymers and novel compounds with potential application in various fields. For instance, a series of coordination polymers were constructed using flexible bis(triazole) ligands containing different spacers, showcasing the versatility of such compounds in creating materials with diverse structural properties (Yang et al., 2013).
Properties
IUPAC Name |
2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,7-10-3-5-12-7)8-11-4-6-13-8/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCYGKAPSMGKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NCCO1)C2=NCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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